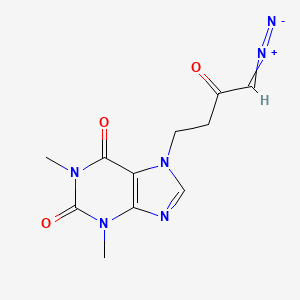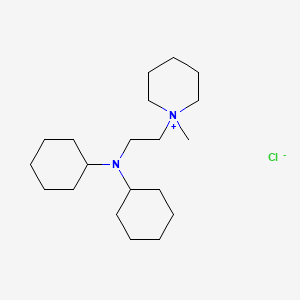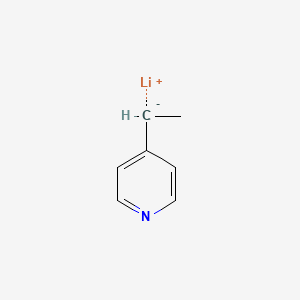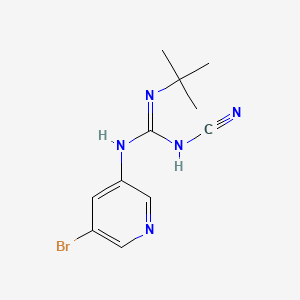
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol is an organic compound characterized by the presence of three 3-methylbut-2-en-1-yl groups attached to a phenol ring This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-methylbut-2-en-1-yl)phenol typically involves the alkylation of phenol with 3-methylbut-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic alkyl groups may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A phenolic acid with similar alkyl groups.
(2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate: A prenol phosphate with related structural features.
Uniqueness
2,4,6-Tris(3-methylbut-2-en-1-yl)phenol is unique due to the presence of three bulky alkyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenolic compounds and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
56850-71-6 |
|---|---|
Fórmula molecular |
C21H30O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2,4,6-tris(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C21H30O/c1-15(2)7-10-18-13-19(11-8-16(3)4)21(22)20(14-18)12-9-17(5)6/h7-9,13-14,22H,10-12H2,1-6H3 |
Clave InChI |
LAJXNLRORUALJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C(=C1)CC=C(C)C)O)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)








![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

